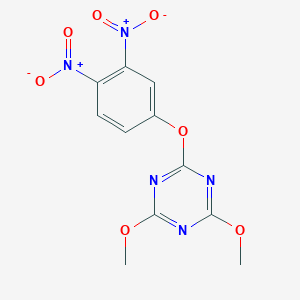
3-Methyl-2,6-diphenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenylpiperidin-4-ol can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient for industrial applications.
化学反応の分析
Types of Reactions
3-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methyl-2,6-diphenylpiperidin-4-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,6-Diphenyl-4-piperidinol: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-4-piperidinol: Similar structure but lacks the diphenyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-piperidinol: Similar structure but has methyl groups instead of diphenyl groups at the 2 and 6 positions.
Uniqueness
3-Methyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both methyl and diphenyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4g/mol |
IUPAC名 |
3-methyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3 |
InChIキー |
RUYRAUWKVSWJFK-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)













